N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
The compound “N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide” features a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide group at position 4. The carboxamide nitrogen is further linked to a methylpyrazole moiety bearing a furan-2-yl substituent at position 5.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-3-5-11-14(23-19-17-11)15(21)16-9-10-8-12(20(2)18-10)13-6-4-7-22-13/h4,6-8H,3,5,9H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXWCSVRMRLPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that similar compounds, such as indole derivatives, can interact with their targets through a variety of mechanisms, including inhibition or activation of the target, modulation of signal transduction pathways, and alteration of cellular metabolism.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially influence a wide range of biochemical pathways.
Comparison with Similar Compounds
Table 1: Substituent Effects on Melting Points and Yields
Key Observations :
Table 2: Spectral Data Comparison
| Compound | Key ^1H-NMR Signals (δ, ppm) | MS (ESI) [M+H]+ | Reference |
|---|---|---|---|
| Target Compound | Expected: |
- Furan H: ~7.3–7.5 (d), 6.3–6.5 (m)
- Pyrazole-CH2: ~4.5–5.0
- Thiadiazole-CH3: ~2.6–2.7 | Calculated: ~375–385 | — | | 3a | 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) | 403.1 | | | 3d | 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H) | 421.0 | | | Thiourea | Not reported | Not reported | |
Key Observations :
- Methyl groups on pyrazole/thiadiazole resonate near δ 2.6–2.7 ppm across analogues .
- Aromatic protons in furan (target) vs. phenyl (3a, 3d) exhibit distinct splitting patterns and shifts.
Substituent Effects on Reactivity and Stability
- Steric effects : The propyl group at position 4 of the thiadiazole in the target compound may increase steric hindrance compared to smaller substituents (e.g., methyl in 3a–3p), affecting solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
